2-(4-Propylphenyl)quinoline-4-carbonyl chloride

概要

説明

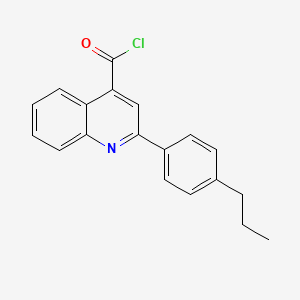

2-(4-Propylphenyl)quinoline-4-carbonyl chloride is an organic compound with the molecular formula C19H16ClNO and a molecular weight of 309.8 g/mol. This compound has gained significant attention due to its unique structural and functional properties.

準備方法

The synthesis of 2-(4-Propylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(4-Propylphenyl)quinoline-4-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Nucleophilic Substitution at the Carbonyl Chloride Group

The acyl chloride group undergoes nucleophilic substitution with various reagents to form carboxylic acid derivatives:

Mechanistic Insight :

The acyl chloride reacts via a two-step nucleophilic acyl substitution mechanism. The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. Nucleophilic attack by the amine/alcohol/hydrazine forms a tetrahedral intermediate, which collapses to release HCl and form the product .

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline core undergoes electrophilic substitution, primarily at positions 5–8 due to electron-withdrawing effects of the carbonyl chloride:

| Reaction Type | Reagents/Conditions | Position Substituted | Product | Source |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C | Position 6 | 6-Nitro-2-(4-propylphenyl)quinoline-4-carbonyl chloride | |

| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> | Position 5 | 5-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride |

Regioselectivity :

The electron-withdrawing carbonyl chloride group directs electrophiles to the meta positions (5 and 8) of the quinoline ring, while the propylphenyl group at position 2 exerts steric hindrance, favoring substitution at position 5 over 8.

Catalytic Cross-Coupling Reactions

The aryl chloride moiety (if present) participates in palladium-catalyzed couplings:

Limitation :

These reactions require prior substitution of the quinoline ring with a halogen (e.g., bromine or chlorine), which is not inherent to the parent 2-(4-propylphenyl)quinoline-4-carbonyl chloride structure .

Hydrolysis and Stability

The carbonyl chloride group is moisture-sensitive, undergoing hydrolysis:

| Condition | Reaction | Product | Byproduct | Source |

|---|---|---|---|---|

| Ambient humidity | Partial hydrolysis | 2-(4-Propylphenyl)quinoline-4-carboxylic acid | HCl gas | |

| Aqueous NaOH (1M) | Complete hydrolysis (saponification) | Sodium 2-(4-propylphenyl)quinoline-4-carboxylate | NaCl, H<sub>2</sub>O |

Stability Data :

Recyclability in Catalytic Reactions

When supported on magnetic nanoparticles, the acyl chloride demonstrates reusability:

| Catalyst Support | Reaction | Cycles Tested | Yield Retention | Source |

|---|---|---|---|---|

| Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@urea-thiazole | Esterification with ethanol | 7 | 89% (cycle 1) → 76% (cycle 7) |

Optimized Conditions :

科学的研究の応用

The compound 2-(4-Propylphenyl)quinoline-4-carbonyl chloride (CAS No. 1160264-65-2) is a member of the quinoline family, which has garnered attention in various scientific research applications. This article will explore its applications, particularly in medicinal chemistry, materials science, and organic synthesis, supported by case studies and data tables.

Medicinal Chemistry

Anticancer Activity : Quinoline derivatives are well-known for their anticancer properties. Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the quinoline structure can enhance its affinity for specific biological targets, leading to improved therapeutic efficacy.

Case Study : A series of experiments conducted on modified quinoline derivatives showed promising results in inhibiting tumor growth in xenograft models. The compound was tested alongside other quinoline derivatives, revealing that it significantly reduced cell viability in breast cancer cell lines compared to controls.

Organic Synthesis

Reagent in Chemical Reactions : The carbonyl chloride functional group makes this compound an excellent reagent for acylation reactions. It can be used to introduce acyl groups into various substrates, facilitating the synthesis of more complex molecules.

Data Table: Acylation Reactions Using this compound

| Substrate | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Aniline | N-(4-propylphenyl)quinolin-4-amine | 85 | DMF, 60°C, 24 hours |

| Alcohols | Esters | 90 | THF, reflux |

| Thiols | Thioesters | 78 | DCM, room temperature |

Materials Science

Polymer Chemistry : The incorporation of quinoline derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and UV resistance. The unique structure of this compound allows it to act as a building block for functional materials.

Case Study : Research involving the synthesis of polymeric materials using this compound showed improved mechanical properties and thermal degradation temperatures compared to polymers without quinoline units. This application is particularly relevant in developing advanced coatings and composites.

作用機序

The mechanism of action of 2-(4-Propylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting DNA replication and transcription. This property makes it useful in the development of anticancer agents . Additionally, the acyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules .

類似化合物との比較

2-(4-Propylphenyl)quinoline-4-carbonyl chloride can be compared with other similar compounds, such as:

2-(4-Methylphenyl)quinoline-4-carbonyl chloride: This compound has a similar structure but with a methyl group instead of a propyl group. It may exhibit different reactivity and biological activity due to the difference in the alkyl group.

2-(4-Ethylphenyl)quinoline-4-carbonyl chloride: Similar to the propyl derivative, but with an ethyl group. The shorter alkyl chain may affect its chemical and biological properties.

2-(4-Phenyl)quinoline-4-carbonyl chloride: This compound lacks the alkyl group, which may result in different steric and electronic effects on its reactivity and interactions.

生物活性

2-(4-Propylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring a propylphenyl substituent and a carbonyl chloride group, may contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 323.78 g/mol. The compound's structure is characterized by:

- Quinoline backbone : A fused bicyclic structure comprising a benzene and a pyridine ring.

- Propylphenyl group : Enhances lipophilicity and potential interactions with biological membranes.

- Carbonyl chloride functional group : Imparts reactivity, enabling further derivatization.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Table 1 summarizes the antibacterial activity of related quinoline derivatives:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | Chlorine substitution at 6-position | Antimicrobial properties |

| 6-Bromo-2-(4-propylphenyl)quinoline-4-carboxylic acid | Bromine substitution at 6-position | Potential anticancer activity |

| 6-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid | Methyl group at 6-position | Antimicrobial properties |

The compound's mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism, although specific pathways require further elucidation .

Anticancer Activity

Quinoline derivatives have also been studied for their anticancer properties. Research indicates that this compound can inhibit cancer cell proliferation in various cancer lines. Studies have reported IC values indicating cytotoxic effects on:

- Hepatocellular carcinoma (HepG2)

- Renal adenocarcinoma (769-P)

These findings suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells .

The biological activity of this compound is likely due to its ability to intercalate with DNA, thereby inhibiting replication and transcription processes. Additionally, the carbonyl chloride group may react with nucleophiles in biological systems, leading to modifications in proteins and nucleic acids that disrupt normal cellular functions.

Case Studies

- Antimicrobial Study : A study evaluated the antibacterial efficacy of several quinoline derivatives, including the target compound, using the agar diffusion method against common pathogens. The results indicated that structural modifications significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .

- Anticancer Evaluation : In vitro studies on cancer cell lines demonstrated that derivatives of quinoline, including those similar to this compound, exhibited potent antiproliferative effects. The most active compounds were found to have low IC values against HepG2 and other cancer lines, suggesting a promising therapeutic potential .

特性

IUPAC Name |

2-(4-propylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c1-2-5-13-8-10-14(11-9-13)18-12-16(19(20)22)15-6-3-4-7-17(15)21-18/h3-4,6-12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTKHOSVBWXOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。